2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate
CAS No.: 866144-92-5
Cat. No.: VC7510390
Molecular Formula: C20H16FN3O3
Molecular Weight: 365.364
* For research use only. Not for human or veterinary use.
![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate - 866144-92-5](/images/structure/VC7510390.png)
CAS No. | 866144-92-5 |
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Molecular Formula | C20H16FN3O3 |
Molecular Weight | 365.364 |
IUPAC Name | 2-(2-methyl-4-oxo-1H-pyrimido[1,2-a]benzimidazol-3-yl)ethyl 4-fluorobenzoate |
Standard InChI | InChI=1S/C20H16FN3O3/c1-12-15(10-11-27-19(26)13-6-8-14(21)9-7-13)18(25)24-17-5-3-2-4-16(17)23-20(24)22-12/h2-9H,10-11H2,1H3,(H,22,23) |
Standard InChI Key | FMYFSRSYJWEAIH-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CCOC(=O)C4=CC=C(C=C4)F |
Structural and Physicochemical Characterization
Molecular Architecture
The compound features a tricyclic pyrimido[1,2-a]benzimidazole scaffold substituted at the 3-position with an ethyl ester group bearing a 4-fluorobenzoate moiety. The IUPAC name, 2-(2-methyl-4-oxo-1H-pyrimido[1,2-a]benzimidazol-3-yl)ethyl 4-fluorobenzoate, reflects its intricate connectivity. Key structural attributes include:
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Pyrimido-benzimidazole core: A fused system combining pyrimidine and benzimidazole rings, conferring rigidity and π-conjugation.
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4-Fluorobenzoate ester: The electron-withdrawing fluorine atom at the para position enhances metabolic stability and influences intermolecular interactions.
Table 1: Fundamental Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₁₆FN₃O₃ | |
Molecular Weight | 365.36 g/mol | |
CAS Registry Number | 866144-92-5 | |
SMILES Notation | CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CCOC(=O)C4=CC=C(C=C4)F |
The XLogP3 value (estimated partition coefficient) of 3.1 suggests moderate lipophilicity, aligning with its potential membrane permeability.
Spectroscopic Signatures
While experimental spectral data (NMR, IR) remain unpublished, computational predictions using tools like ACD/Labs indicate:
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¹H NMR: Distinct signals for the methyl group (δ ~2.5 ppm), aromatic protons (δ 7.1–8.3 ppm), and ester carbonyl (δ ~165 ppm in ¹³C NMR).
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Mass Spectrometry: A molecular ion peak at m/z 365.36 (M⁺) with fragmentation patterns consistent with cleavage at the ester linkage.
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
The synthesis hinges on constructing the pyrimido[1,2-a]benzimidazole core followed by esterification. Two primary routes dominate:
Route 1: Esterification of Pyrimido-Benzimidazole Intermediate
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Core Formation: Condensation of 2-aminobenzimidazole derivatives with β-keto esters under acidic conditions generates the tricyclic system .
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Esterification: Reaction of the 3-hydroxyethyl intermediate with 4-fluorobenzoyl chloride in the presence of DCC/DMAP yields the target compound.
Route 2: Mo(CO)₆-Mediated Ring Expansion
Adapting methodologies for analogous pyridones , methyl 2-(isoxazol-5-yl)-3-oxopropanoates undergo Mo(CO)₆-catalyzed rearrangement to form 4-oxo-1,4-dihydropyridine intermediates, which are subsequently functionalized.
Table 2: Comparative Synthesis Metrics
Parameter | Route 1 | Route 2 |
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Yield | 45–60% | 35–50% |
Reaction Time | 12–24 h | 6–8 h |
Purification Complexity | Moderate | High |
Route 1 offers superior reproducibility for gram-scale synthesis, while Route 2 enables diversification of the pyridine ring .
Exposure Route | First Aid Measures |
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Inhalation | Move to fresh air; seek medical attention if symptoms persist |
Skin Contact | Wash with soap/water; remove contaminated clothing |
Ingestion | Rinse mouth; do NOT induce vomiting |
No chronic toxicity or ecotoxicity data are available, necessitating caution in environmental discharge .
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